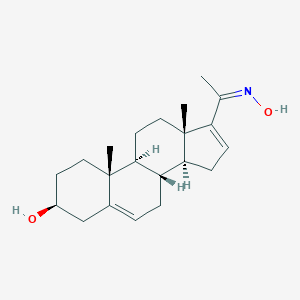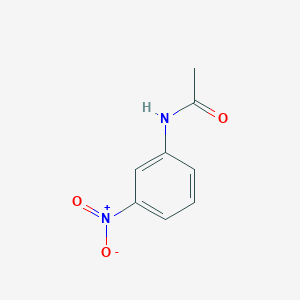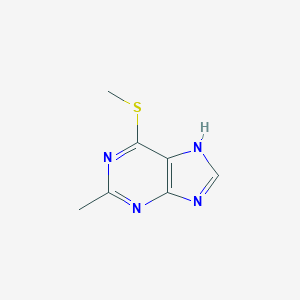![molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0](/img/structure/B85973.png)
Dibenzo[fg,qr]pentacene
概要
説明
Dibenzo[fg,qr]pentacene (DBP) is a polycyclic aromatic hydrocarbon that has gained significant attention in the field of organic electronics due to its excellent semiconducting properties. DBP is a highly conjugated molecule with a planar structure and a large π-conjugated system, making it an ideal candidate for use in various electronic devices.
作用機序
Dibenzo[fg,qr]pentacene acts as a semiconducting material by facilitating the transport of charge carriers (electrons or holes) through its conjugated π-system. In OFETs, Dibenzo[fg,qr]pentacene is used as the active layer, where it forms a channel between the source and drain electrodes. When a voltage is applied, the charge carriers are injected into the channel and transported through the Dibenzo[fg,qr]pentacene layer. In OLEDs, Dibenzo[fg,qr]pentacene is used as an emissive layer, where it emits light when a voltage is applied. The mechanism of action in OSCs is similar to that in OFETs, where Dibenzo[fg,qr]pentacene is used as the active layer to facilitate the transport of charge carriers.
生化学的および生理学的効果
Dibenzo[fg,qr]pentacene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Dibenzo[fg,qr]pentacene can induce cytotoxicity in certain cell lines. Dibenzo[fg,qr]pentacene has also been shown to induce oxidative stress and DNA damage in some in vitro studies.
実験室実験の利点と制限
Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents, which can make it difficult to process and fabricate into electronic devices.
将来の方向性
There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods to improve the solubility and processability of Dibenzo[fg,qr]pentacene. Additionally, there is a need for further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene. Furthermore, the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices, such as flexible and stretchable electronics, is an area of active research. Finally, the use of Dibenzo[fg,qr]pentacene in the development of new photoresponsive materials for photovoltaic and optoelectronic applications is another promising direction for future research.
Conclusion:
In conclusion, Dibenzo[fg,qr]pentacene is a highly conjugated molecule with excellent semiconducting properties. Dibenzo[fg,qr]pentacene has been extensively studied for its use in various electronic devices, including OFETs, OLEDs, and OSCs. Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents. There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods, further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene, and the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices and photoresponsive materials.
科学的研究の応用
Dibenzo[fg,qr]pentacene has a wide range of scientific research applications, including its use as a semiconducting material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Dibenzo[fg,qr]pentacene has also been used in the development of photoresponsive materials, where it can be used as a photosensitizer in photovoltaic devices.
特性
CAS番号 |
197-74-0 |
|---|---|
製品名 |
Dibenzo[fg,qr]pentacene |
分子式 |
C28H16 |
分子量 |
352.4 g/mol |
IUPAC名 |
heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H |
InChIキー |
CQZAFTXSQXUULO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
正規SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
その他のCAS番号 |
197-74-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
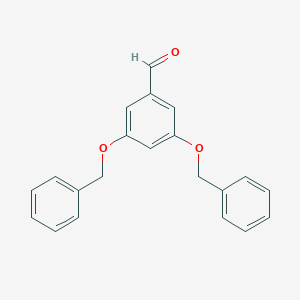
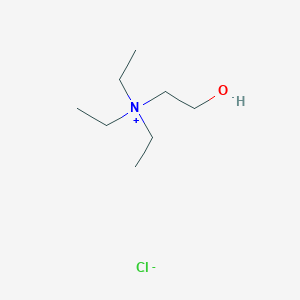
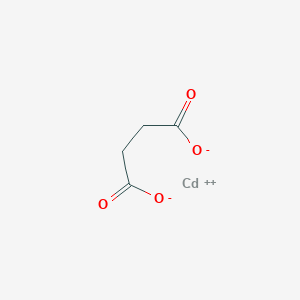
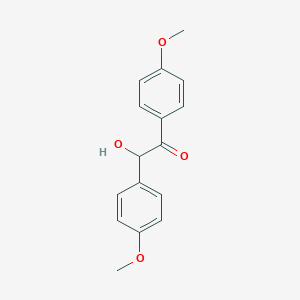
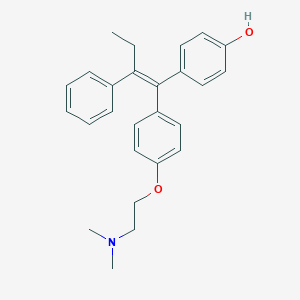
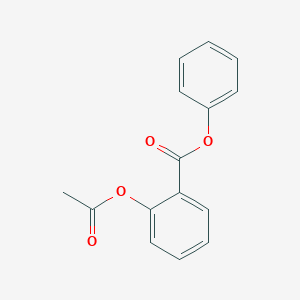
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
